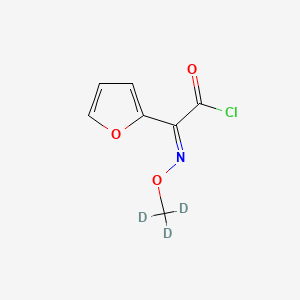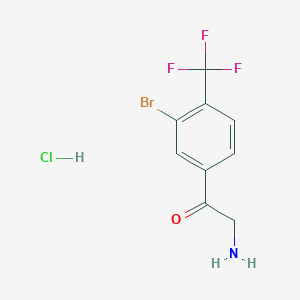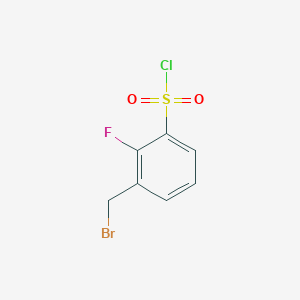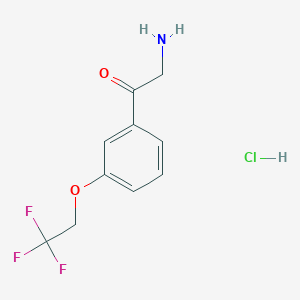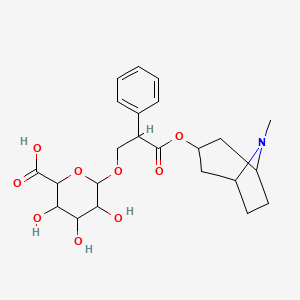
Atropine glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atropine glucuronide is a metabolite of atropine, a tropane alkaloid and anticholinergic medication. Atropine is commonly used to treat certain types of nerve agent and pesticide poisonings, as well as some types of slow heart rate, and to decrease saliva production during surgery . This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of atropine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of atropine involves several steps, including the hydroxymethylation and separation of byproducts with high structural similarity to atropine. This process can be carried out using continuous-flow synthesis, which combines individual synthesis and purification steps into one integrated system . The reaction conditions typically involve careful pH control and the use of functionalized resins for purification.
Industrial Production Methods
Industrial production of atropine glucuronide involves the enzymatic glucuronidation of atropine. This process uses uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by UDP-glucuronosyltransferase enzymes . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Atropine glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group of atropine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound back to atropine.
Substitution: Substitution reactions can occur at the ester linkage of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include noratropine, atropin-n-oxide, tropine, and tropic acid .
Wissenschaftliche Forschungsanwendungen
Atropine glucuronide has several scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation processes and the metabolism of tropane alkaloids.
Biology: It is used in studies of enzyme kinetics and the role of UDP-glucuronosyltransferase enzymes in drug metabolism.
Medicine: It is investigated for its potential therapeutic effects and its role in the detoxification of atropine.
Industry: It is used in the development of analytical methods for the detection and quantification of atropine and its metabolites
Wirkmechanismus
Atropine glucuronide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. This inhibition blocks the parasympathetic nervous system, leading to increased heart rate and reduced secretions . The molecular targets of this compound include muscarinic receptors in the heart, lungs, and gastrointestinal tract.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to atropine glucuronide include:
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol.
Propofol glucuronide: A metabolite of the anesthetic propofol.
Uniqueness
This compound is unique due to its specific role in the metabolism and detoxification of atropine. Unlike other glucuronides, it is formed from a tropane alkaloid and has distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
17301-09-6 |
|---|---|
Molekularformel |
C23H31NO9 |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[3-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO9/c1-24-13-7-8-14(24)10-15(9-13)32-22(30)16(12-5-3-2-4-6-12)11-31-23-19(27)17(25)18(26)20(33-23)21(28)29/h2-6,13-20,23,25-27H,7-11H2,1H3,(H,28,29) |
InChI-Schlüssel |
WIFBYLWEGJIRPO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(COC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
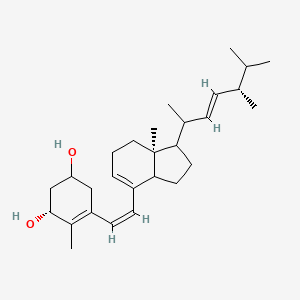
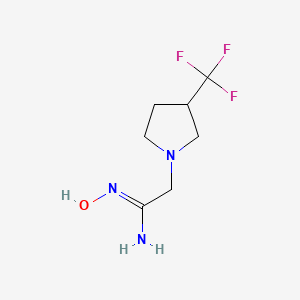
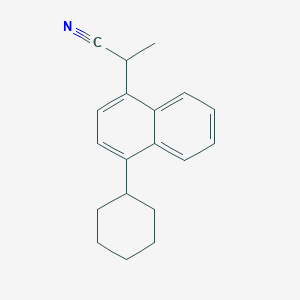
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)
![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
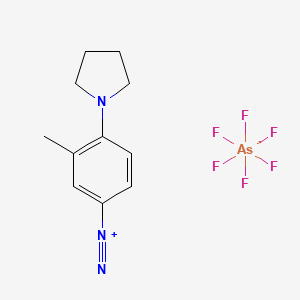
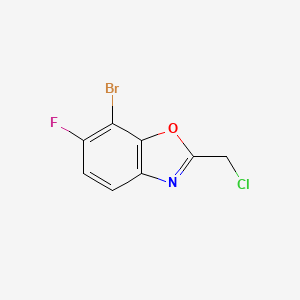
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13430907.png)
